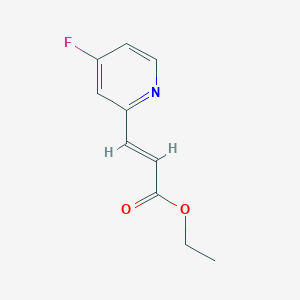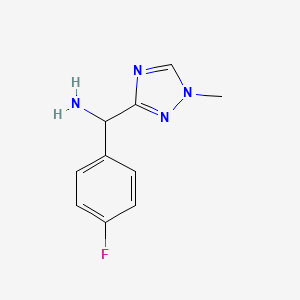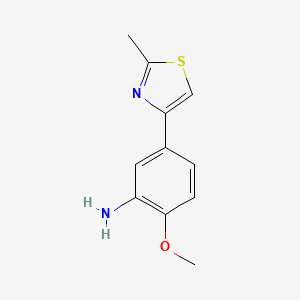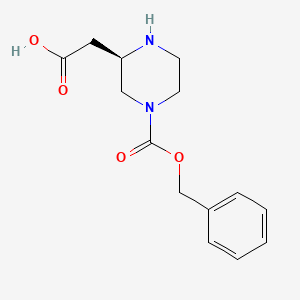![molecular formula C8H9ClN2O B11782184 2-(Chloromethyl)-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one](/img/structure/B11782184.png)
2-(Chloromethyl)-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Clorometil)-6,7-dihidro-3H-ciclopenta[D]pirimidin-4(5H)-ona es un compuesto heterocíclico que contiene anillos de pirimidina y ciclopentano
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 2-(Clorometil)-6,7-dihidro-3H-ciclopenta[D]pirimidin-4(5H)-ona generalmente involucra la ciclización de precursores apropiados bajo condiciones específicas. Un método común involucra la reacción de una clorometilcetona con una amina adecuada para formar el anillo de pirimidina deseado. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o acetonitrilo y pueden requerir calentamiento para facilitar el proceso de ciclización.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar la eficiencia y el rendimiento del proceso de producción. Además, se pueden emplear pasos de purificación como recristalización o cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(Clorometil)-6,7-dihidro-3H-ciclopenta[D]pirimidin-4(5H)-ona puede sufrir varias reacciones químicas, que incluyen:
Reacciones de Sustitución: El grupo clorometil se puede sustituir con otros nucleófilos como aminas, tioles o alcoholes.
Reacciones de Oxidación: El compuesto se puede oxidar para formar derivados oxo correspondientes.
Reacciones de Reducción: La reducción del compuesto puede conducir a la formación de derivados dihidro.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen aminas, tioles y alcoholes. Las condiciones pueden implicar el uso de bases como hidróxido de sodio o carbonato de potasio.
Reacciones de Oxidación: Se pueden utilizar agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reacciones de Reducción: Los agentes reductores como borohidruro de sodio o hidruro de aluminio y litio se emplean comúnmente.
Principales Productos Formados
Reacciones de Sustitución: Los productos incluyen varios derivados de pirimidina sustituidos.
Reacciones de Oxidación: Productos oxidados como oxo-pirimidinas.
Reacciones de Reducción: Productos reducidos como dihidropirimidinas.
Aplicaciones Científicas De Investigación
2-(Clorometil)-6,7-dihidro-3H-ciclopenta[D]pirimidin-4(5H)-ona tiene varias aplicaciones de investigación científica:
Química Medicinal: Se utiliza como bloque de construcción para la síntesis de posibles agentes terapéuticos, incluidos compuestos antivirales y anticancerígenos.
Síntesis Orgánica: El compuesto sirve como intermedio en la síntesis de compuestos heterocíclicos más complejos.
Ciencia de los Materiales: Se explora su uso potencial en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 2-(Clorometil)-6,7-dihidro-3H-ciclopenta[D]pirimidin-4(5H)-ona depende de su aplicación específica. En química medicinal, el compuesto puede interactuar con objetivos moleculares como enzimas o receptores, lo que lleva a la inhibición o activación de vías biológicas específicas. El grupo clorometil puede formar enlaces covalentes con sitios nucleofílicos en proteínas, modulando así su actividad.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-(Clorometil)pirimidina
- 6,7-Dihidro-5H-ciclopenta[b]piridina
- 1H-pirrolo[2,3-b]piridina
Singularidad
2-(Clorometil)-6,7-dihidro-3H-ciclopenta[D]pirimidin-4(5H)-ona es único debido a su combinación específica de un grupo clorometil y un sistema de anillo fusionado de pirimidina-ciclopentano. Esta característica estructural confiere reactividad y potencial actividad biológica distintos en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C8H9ClN2O |
|---|---|
Peso molecular |
184.62 g/mol |
Nombre IUPAC |
2-(chloromethyl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
InChI |
InChI=1S/C8H9ClN2O/c9-4-7-10-6-3-1-2-5(6)8(12)11-7/h1-4H2,(H,10,11,12) |
Clave InChI |
NYTBOBMIVNXGGL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)N=C(NC2=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chlorobenzo[d]isothiazol-3-amine](/img/structure/B11782103.png)



![2-Chloro-4-(3,4-dichlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11782135.png)








